3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide
CAS No.: 114079-02-6
Cat. No.: VC21267059
Molecular Formula: C4H4BrClO2S
Molecular Weight: 231.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114079-02-6 |
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Molecular Formula | C4H4BrClO2S |
Molecular Weight | 231.5 g/mol |
IUPAC Name | 3-bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide |
Standard InChI | InChI=1S/C4H4BrClO2S/c5-3-1-9(7,8)2-4(3)6/h2-3H,1H2 |
Standard InChI Key | ZZGHEDGOLOYVHL-UHFFFAOYSA-N |
SMILES | C1C(C(=CS1(=O)=O)Cl)Br |
Canonical SMILES | C1C(C(=CS1(=O)=O)Cl)Br |
Introduction
Chemical Identity and Structure
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic organosulfur compound containing both bromine and chlorine atoms on a partially saturated thiophene ring with an oxidized sulfur atom. The molecule features a unique arrangement of functional groups that contribute to its chemical reactivity and synthetic utility.
Basic Identification Parameters
Structural Characteristics
The compound possesses a five-membered ring with one sulfur atom that is oxidized to form a sulfone group (S(=O)₂). The ring contains a carbon-carbon double bond between positions 4 and 5, with a chlorine atom attached at position 4. The molecule is partially saturated at positions 2 and 3, with a bromine atom attached at position 3. This structural arrangement creates an electrophilic center at the bromine-bearing carbon (C-3) and influences the compound's reactivity in various chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide are determined by its structure, particularly the presence of the sulfone group and halogen atoms.
Physical Properties
The compound exists as a solid at room temperature, with physical properties that reflect its molecular structure and intermolecular forces.
Spectroscopic Properties
Based on structural analysis of related compounds, the following spectroscopic characteristics can be anticipated:
IR Spectroscopy
The IR spectrum would likely show strong S=O stretching bands in the region of 1150-1300 cm⁻¹, characteristic of the sulfone group. The C=C stretching vibration would appear around 1600-1650 cm⁻¹, while C-Br and C-Cl stretching vibrations would be observed in the fingerprint region.
NMR Spectroscopy
¹H NMR would show signals for the vinylic proton at position 5 (approximately δ 6.0-6.5 ppm) and the methylene protons at position 2 (approximately δ 3.0-3.5 ppm). The proton at the bromine-bearing carbon (position 3) would likely appear as a multiplet at δ 4.5-5.0 ppm.
Synthesis Methods
The synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide typically involves selective halogenation of appropriate precursors.
Base-Catalyzed Isomerization and Halogenation
Another potential synthetic route involves base-catalyzed isomerization followed by halogenation. As seen with related compounds, sodium methoxide can facilitate a deprotonation/reprotonation sequence that leads to double bond migration in thiophene 1,1-dioxide derivatives. The resulting intermediates can then undergo halogenation to yield the target compound .
Chemical Reactivity
The reactivity of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is largely determined by the presence of the bromine atom at position 3, the chlorine atom at position 4, and the sulfone group.
Nucleophilic Substitution Reactions
The bromine atom at position 3 can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. These reactions typically proceed via an SN2 mechanism, with the bromine serving as a good leaving group.
Elimination Reactions
Under basic conditions, the compound can undergo elimination reactions to form more conjugated systems. The deprotonation at position 2 can lead to the elimination of HBr, resulting in the formation of 4-chloro-2,5-dihydrothiophene 1,1-dioxide.
Cross-Coupling Reactions
The presence of both bromine and chlorine atoms makes this compound a potential candidate for selective cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. The different reactivities of the C-Br and C-Cl bonds could allow for sequential functionalization of the molecule.
Applications in Synthetic Chemistry
3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide serves as a versatile building block in organic synthesis due to its multiple functional groups that can undergo various transformations.
Building Block for Heterocyclic Compounds
The compound can serve as a precursor for the synthesis of more complex heterocyclic systems. The ability to selectively modify the bromine and chlorine positions allows for the construction of diverse molecular architectures.
Dienophile in Cycloaddition Reactions
The electron-deficient nature of the C=C double bond, enhanced by the electron-withdrawing sulfone group, makes this compound a potential dienophile in Diels-Alder and other cycloaddition reactions. Such reactions could lead to the formation of bicyclic and polycyclic systems.
Precursor for Functional Materials
Derivatives of halogenated thiophene 1,1-dioxides have been explored for their potential applications in materials science, including conductive polymers and optoelectronic materials. The dual halogenation pattern of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide provides opportunities for creating materials with unique properties.
Comparative Analysis with Related Compounds
To better understand the properties and reactivity of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide, it is instructive to compare it with structurally related compounds.
Comparison with Mono-Halogenated Analogs
The absence of one halogen atom in these analogs would significantly alter their reactivity profiles. For instance, 3-Bromo-2,3-dihydrothiophene 1,1-dioxide would have a more electron-rich double bond compared to the dichloro derivative, potentially enhancing its reactivity in electrophilic addition reactions.
Comparison with 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide
3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide (CAS: 65017-48-3) differs from our target compound by having a methyl group instead of a chlorine atom at position 4. This substitution would significantly alter the electronic properties of the molecule:
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The methyl group is electron-donating, whereas chlorine can be electron-withdrawing inductively but can donate electrons through resonance
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The methyl derivative would have enhanced nucleophilicity at the double bond
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The presence of a methyl instead of chlorine would eliminate the possibility of selective halogen exchange reactions
Aspect | Recommendation |
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Personal Protection | Use appropriate personal protective equipment including gloves, eye protection, and laboratory coat |
Storage | Store in a cool, dry place away from incompatible materials and sources of heat |
Disposal | Dispose of in accordance with local regulations for halogenated organic compounds |
Fire Hazards | The compound may emit toxic fumes of sulfur oxides and hydrogen halides when heated to decomposition |
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